molecular formula C9H14N2O B13335797 5-(Butan-2-yloxy)pyridin-2-amine

5-(Butan-2-yloxy)pyridin-2-amine

Cat. No.: B13335797
M. Wt: 166.22 g/mol
InChI Key: YTAAMNDFXBRWEA-UHFFFAOYSA-N
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Description

5-(Butan-2-yloxy)pyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butan-2-yloxy)pyridin-2-amine typically involves the reaction of pyridin-2-amine with butan-2-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridin-2-amine reacts with butan-2-ol under basic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as copper or palladium can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Butan-2-yloxy)pyridin-2-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate the substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the butan-2-yloxy group.

Scientific Research Applications

Chemistry: 5-(Butan-2-yloxy)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its derivatives have shown potential as enzyme inhibitors and receptor antagonists.

Medicine: The compound and its derivatives are explored for their pharmacological properties. They have shown promise in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its derivatives are also used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The butan-2-yloxy group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-(Butan-2-yloxy)pyridine: Similar structure but lacks the amine group.

    5-(Methoxy)pyridin-2-amine: Similar structure but with a methoxy group instead of butan-2-yloxy.

    5-(Ethoxy)pyridin-2-amine: Similar structure but with an ethoxy group instead of butan-2-yloxy.

Uniqueness: 5-(Butan-2-yloxy)pyridin-2-amine stands out due to the presence of both the butan-2-yloxy group and the amine group. This combination enhances its chemical reactivity and potential applications in various fields. The butan-2-yloxy group provides steric hindrance and electronic effects that can influence the compound’s interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-butan-2-yloxypyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-3-7(2)12-8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3,(H2,10,11)

InChI Key

YTAAMNDFXBRWEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CN=C(C=C1)N

Origin of Product

United States

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